Fmoc-cis-4-aminocyclohexane acetic acid
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Overview
Description
Fmoc-cis-4-aminocyclohexane acetic acid, also known as cis-4-(Fmoc-amino)cyclohexaneacetic acid, is a compound used in peptide synthesis1. It has an empirical formula of C23H25NO4 and a molecular weight of 379.451.
Synthesis Analysis
The specific synthesis process for Fmoc-cis-4-aminocyclohexane acetic acid is not readily available in the search results. However, it is known to be used in Fmoc solid-phase peptide synthesis1.Molecular Structure Analysis
Fmoc-cis-4-aminocyclohexane acetic acid contains a total of 56 bonds, including 31 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 1 five-membered ring and 3 six-membered rings2.Chemical Reactions Analysis
The specific chemical reactions involving Fmoc-cis-4-aminocyclohexane acetic acid are not readily available in the search results. However, it is known to be suitable for Fmoc solid-phase peptide synthesis1.Physical And Chemical Properties Analysis
Fmoc-cis-4-aminocyclohexane acetic acid is a powder with an assay of ≥98.0% (HPLC). It has a storage temperature of 2-8°C1. The predicted boiling point is 609.5±24.0 °C and the predicted density is 1.27±0.1 g/cm33.Scientific Research Applications
Synthesis of FMOC-Protected Non-Proteogenic Amino Acids
FMOC-cis-4-aminocyclohexane acetic acid is valuable for the large-scale synthesis of FMOC-protected non-proteogenic amino acids, serving as crucial building blocks for combinatorial libraries in drug discovery. Employing a [2 + 2]-cycloaddition strategy, FMOC-cis-β-amino acids were prepared, highlighting their utility in synthesizing complex molecular libraries with potential pharmaceutical applications (Dener et al., 2001).
Peptidomimetic Chemistry
The FMOC-cis-4-aminocyclohexane acetic acid derivative is instrumental in peptidomimetic chemistry. It acts as a precursor for the synthesis of bicyclic α-amino acids from L-ascorbic acid, showcasing its role in creating proline mimetics that are useful for solid-phase peptidomimetic synthesis (Lalli et al., 2006).
Synthesis of NLO Oligomers
In the synthesis of nonlinear optical (NLO) oligomers, FMOC-protected ω-secondary amino carboxylic acid monomers containing azobenzene chromophores were prepared, demonstrating the role of FMOC-cis-4-aminocyclohexane acetic acid in advanced material science for optical applications (Huang et al., 2000).
Solid Phase Peptide Synthesis
FMOC-cis-4-aminocyclohexane acetic acid contributes to the advancement of solid-phase peptide synthesis (SPPS) technology. Its inclusion in the synthesis of 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids, which are employed in high-yield SPPS, underscores its utility in the efficient synthesis of peptides and proteins (Zinieris et al., 2006).
Functional Materials Fabrication
FMOC-modified amino acids, including FMOC-cis-4-aminocyclohexane acetic acid, are pivotal in the fabrication of functional materials. Their self-assembly features and hydrophobicity are explored for various applications, such as cell cultivation, bio-templating, and drug delivery systems, showcasing the broad impact of FMOC amino acids in biomaterials science (Tao et al., 2016).
Safety And Hazards
Fmoc-cis-4-aminocyclohexane acetic acid is classified as a non-combustible solid. It is recommended to keep away from open flames, hot surfaces, and sources of ignition. Precautionary measures against static discharge are advised. Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended4.
Future Directions
The specific future directions for Fmoc-cis-4-aminocyclohexane acetic acid are not readily available in the search results. However, given its use in peptide synthesis, it may continue to be a valuable tool in the development of new peptides and proteins1.
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZYEKKFVGYBHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-cis-4-aminocyclohexane acetic acid |
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